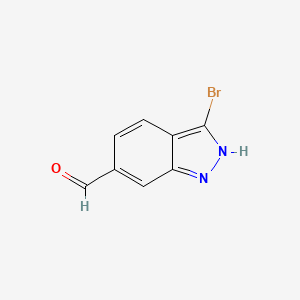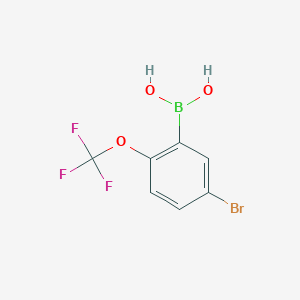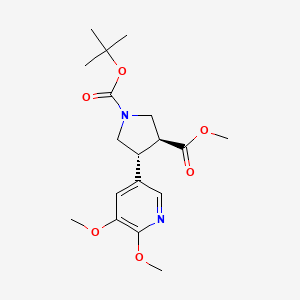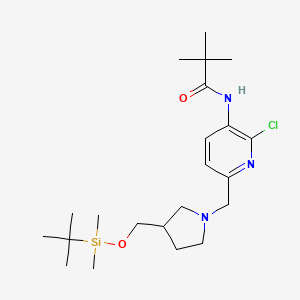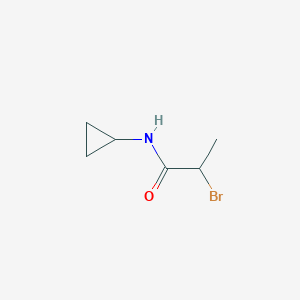
2-Bromo-N-cyclopropylpropanamide
Descripción general
Descripción
2-Bromo-N-cyclopropylpropanamide is an organic compound with the molecular formula C6H10BrNO . It has a molecular weight of 192.06 .
Molecular Structure Analysis
The molecule contains a total of 19 bonds. There are 9 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 three-membered ring .Physical And Chemical Properties Analysis
2-Bromo-N-cyclopropylpropanamide is a solid at room temperature .Aplicaciones Científicas De Investigación
Hematopoietic and Reproductive Hazards
Research indicates hematopoietic and reproductive hazards associated with electronic workers exposed to solvents containing 2-bromopropane. Notable effects include secondary amenorrhea in female workers and pancytopenia. Male workers showed azoospermia and reduced sperm motility. The findings suggest that 2-bromopropane is the main health hazard in this context (Kim et al., 1996).
Cytotoxic Effects on Embryonic Development
Studies have shown that 2-bromopropane has cytotoxic effects on mouse embryos, affecting their development. It induces apoptosis and decreases cell numbers in the inner cell mass and trophectoderm of blastocysts. This leads to lower implantation success rates and developmental issues in postimplantation embryos (Chan, 2010).
Protective Role of Resveratrol
Resveratrol, a grape-derived phytoalexin, has been found to mitigate the effects of 2-bromopropane on mouse blastocysts. It suppresses apoptosis induced by 2-bromopropane and promotes embryonic development, both in vitro and in vivo. This implies the potential of resveratrol in counteracting the negative reproductive effects of 2-bromopropane (Chan, 2011).
Impact on Oocyte Maturation and Fertilization
2-Bromopropane adversely affects oocyte maturation and subsequent embryonic development. It causes a reduction in oocyte maturation rates and fertilization, leading to decreased embryonic development and fetal weights. The substance's hazardous effects on the reproductive system are evident, especially in cases of direct exposure (Chan, 2010).
Neuro-Reproductive Toxicities
The compound shows both neurotoxic and reproductive toxic effects. While 2-bromopropane affects reproductive and hematopoietic systems, 1-bromopropane, another variant, exhibits potent neurotoxicity. The distinct toxicities of these compounds highlight the need for careful consideration in their industrial applications (Ichihara, 2005).
Bcl-2 Family Genes and Fas Signaling System
Exposure to 2-bromopropane results in the apoptotic death of testicular germ cells. The process involves Bcl-2 family genes and the Fas signaling system. This finding underscores the compound's impact on cellular mechanisms and its potential as a disruptor of reproductive functions (Yu et al., 2001).
Melatonin as a Protective Agent
Melatonin has been found to mitigate the testicular toxicities induced by 2-bromopropane. It works by scavenging reactive oxygen species and exerting anti-apoptotic effects, highlighting its potential therapeutic application in cases of 2-bromopropane exposure (Huang et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-N-cyclopropylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO/c1-4(7)6(9)8-5-2-3-5/h4-5H,2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQGWHWWUNXACX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1521724.png)
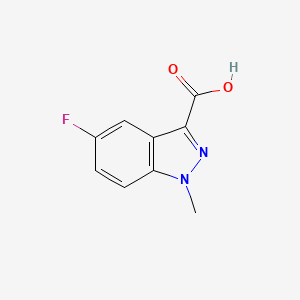
![6-Bromo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1521726.png)
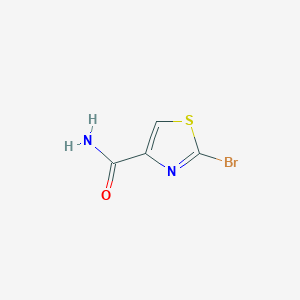
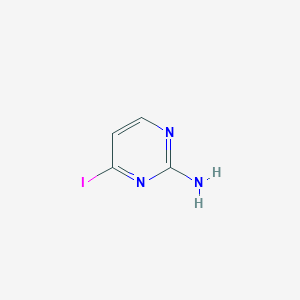
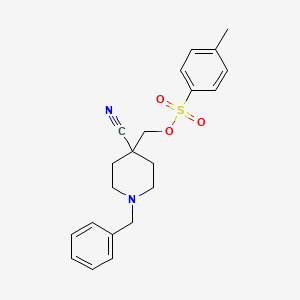
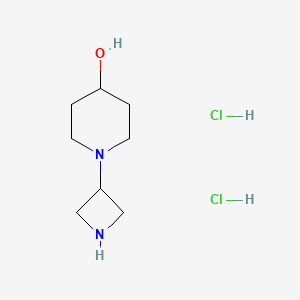
![2-Bromobenzo[d]thiazole-6-carboxylic acid](/img/structure/B1521735.png)

